molecular formula C14H17N3OS2 B2441112 (7-Methylimidazo[1,2-a]pyridin-2-yl)methyl morpholine-4-carbodithioate CAS No. 622793-78-6

(7-Methylimidazo[1,2-a]pyridin-2-yl)methyl morpholine-4-carbodithioate

Cat. No.: B2441112
CAS No.: 622793-78-6
M. Wt: 307.43
InChI Key: IRBZKURIQGHQEC-UHFFFAOYSA-N
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Description

(7-Methylimidazo[1,2-a]pyridin-2-yl)methyl morpholine-4-carbodithioate: is a complex organic compound that belongs to the class of imidazopyridines This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyridine core fused with a morpholine ring and a carbodithioate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Methylimidazo[1,2-a]pyridin-2-yl)methyl morpholine-4-carbodithioate typically involves multi-step reactions. One common approach is the condensation of 2-aminopyridine with an appropriate aldehyde to form the imidazo[1,2-a]pyridine core. This intermediate is then reacted with morpholine and carbon disulfide under controlled conditions to introduce the morpholine-4-carbodithioate group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

(7-Methylimidazo[1,2-a]pyridin-2-yl)methyl morpholine-4-carbodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(7-Methylimidazo[1,2-a]pyridin-2-yl)methyl morpholine-4-carbodithioate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of (7-Methylimidazo[1,2-a]pyridin-2-yl)methyl morpholine-4-carbodithioate involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine core can interact with nucleic acids or proteins, leading to potential biological effects. The morpholine-4-carbodithioate group may also contribute to its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents.

    Morpholine derivatives: Compounds with a morpholine ring but different functional groups attached.

Uniqueness

(7-Methylimidazo[1,2-a]pyridin-2-yl)methyl morpholine-4-carbodithioate is unique due to the combination of the imidazo[1,2-a]pyridine core with the morpholine-4-carbodithioate group.

Properties

IUPAC Name

(7-methylimidazo[1,2-a]pyridin-2-yl)methyl morpholine-4-carbodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS2/c1-11-2-3-17-9-12(15-13(17)8-11)10-20-14(19)16-4-6-18-7-5-16/h2-3,8-9H,4-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRBZKURIQGHQEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)CSC(=S)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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